

An In-depth Technical Guide to D(+)-Raffinose Pentahydrate

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Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pentahydrate form of D(+)-Raffinose, a naturally occurring trisaccharide. This document delves into its core physicochemical properties, analytical methodologies, and significant roles in biological systems, particularly relevant to research and pharmaceutical development.

Physicochemical Properties

D(+)-Raffinose pentahydrate is a white, crystalline powder with a mildly sweet taste, approximately 10% that of sucrose.^[1] It is a non-reducing trisaccharide composed of galactose, glucose, and fructose units.^[1] Its stability under normal conditions and its role as a cryoprotectant and stabilizer make it a valuable excipient in pharmaceutical formulations.^{[1][2]}

Property	Value	References
Molecular Formula	$C_{18}H_{32}O_{16} \cdot 5H_2O$	[3][4][5]
Molecular Weight	594.51 g/mol	[4][5]
Appearance	White crystalline powder	[3][4]
Melting Point	80-82 °C	[3]
Specific Optical Rotation	$[\alpha]_D^{20} = +105 \pm 2.5^\circ$ (c=10, water)	[3]
Solubility	Soluble in water.	[3]
Purity (by HPLC)	$\geq 98\%$	[3][5]
Storage Temperature	Room Temperature	[3]

Crystal Structure and Stability

The crystal structure of raffinose pentahydrate has been determined by X-ray diffraction.[6] The molecules are linked in a three-dimensional hydrogen-bonded network.[7] Raffinose pentahydrate is stable under ordinary conditions of use and storage, though excessive heat should be avoided to prevent degradation.[1] It is incompatible with strong oxidizing agents.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification and purity assessment of **D(+)-Raffinose pentahydrate**.

- Principle: Separation is typically achieved using a column designed for carbohydrate analysis, often employing hydrophilic interaction liquid chromatography (HILIC). Detection can be performed using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
- Sample Preparation: Dissolve the **D(+)-Raffinose pentahydrate** sample in deionized water or an appropriate mobile phase to a known concentration.

- Instrumentation and Conditions (Example):
 - Column: A column suitable for sugar analysis, such as an amino- or amide-bonded silica column.
 - Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized for best separation.
 - Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
 - Flow Rate: Typically around 1.0 mL/min.
 - Temperature: Ambient or controlled column temperature (e.g., 30 °C).

Gas Chromatography (GC)

GC analysis of sugars like raffinose requires derivatization to increase their volatility.

- Principle: The hydroxyl groups of the sugar are converted to more volatile derivatives, such as trimethylsilyl (TMS) ethers, which are then separated on a GC column and detected, often by mass spectrometry (GC-MS).
- Derivatization Protocol (Trimethylsilylation):
 - Dry the sample completely.
 - Add a solution of methoxyamine hydrochloride in pyridine to the dried sample and incubate to form methoxime derivatives of the reducing sugars.[\[8\]](#)
 - Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to form the TMS derivatives.[\[8\]](#)
- Instrumentation and Conditions (Example):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5).
 - Carrier Gas: Helium or Hydrogen.

- Temperature Program: An oven temperature gradient is used to elute the derivatives, for example, starting at a lower temperature and ramping up to around 300 °C.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of **D(+)-Raffinose pentahydrate**.

- Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
- Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is weighed into an aluminum or ceramic pan.
- Instrumentation and Conditions (Example):
 - TGA: Heat the sample from ambient temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The weight loss corresponding to the five water molecules of hydration can be observed.
 - DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) to observe endothermic events such as melting and exothermic events such as decomposition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in **D(+)-Raffinose pentahydrate**.

- Principle: The sample is irradiated with infrared radiation, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds in the molecule, providing a molecular fingerprint.
- Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the **D(+)-Raffinose pentahydrate** sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[9][10]
- Place the mixture into a pellet-forming die.
- Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[11]
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for studying aqueous solutions and solid-state properties.

- Principle: This technique measures the inelastic scattering of monochromatic light from a laser source. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.
- Sample Preparation: Solid samples can be analyzed directly as a powder. Aqueous solutions can be measured in a cuvette. No special sample preparation is typically required.[12]
- Instrumentation and Conditions (Example):
 - Laser Excitation: A common wavelength is 785 nm.
 - Data Acquisition: Spectra are collected over a range of Raman shifts (e.g., 200-3400 cm^{-1}).

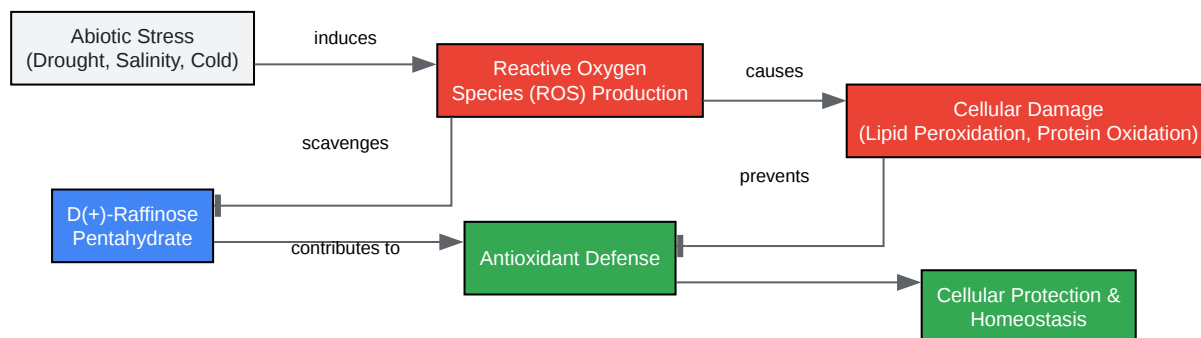
Biological Roles and Signaling Pathways

Raffinose family oligosaccharides (RFOs), including raffinose, play significant roles in plant physiology, particularly in response to abiotic and biotic stress.

Role in Oxidative Stress Response

Raffinose and its precursor, galactinol, have been shown to act as antioxidants, protecting plant cells from oxidative damage by scavenging reactive oxygen species (ROS).[6][7][13] This

protective role is crucial for maintaining cellular homeostasis under stressful conditions.

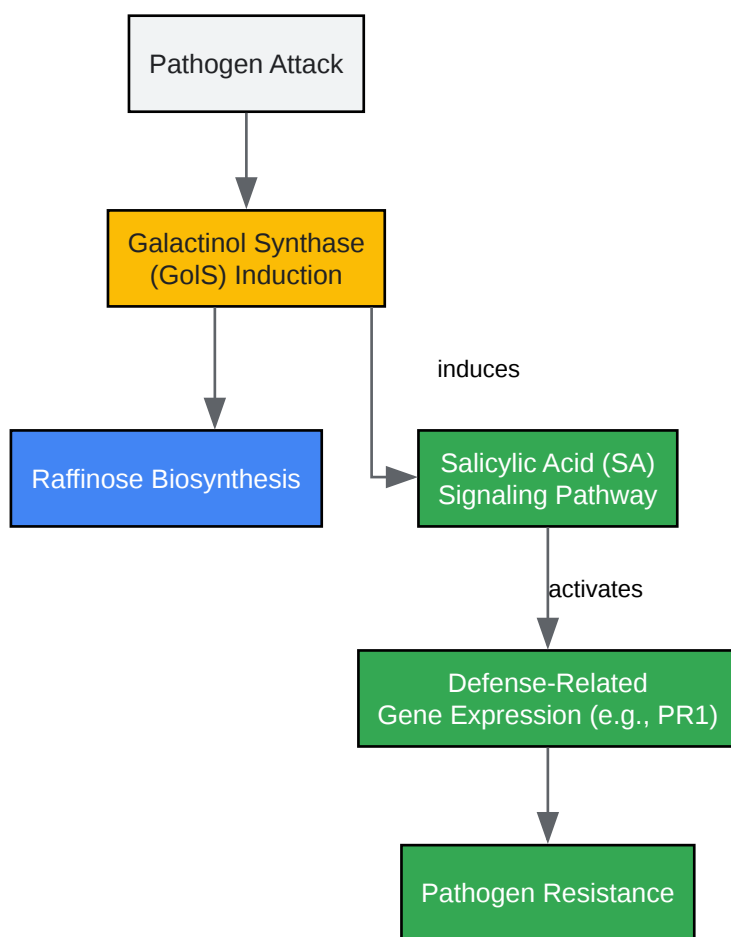


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Caption: Role of D(+)-Raffinose in the oxidative stress response pathway.

Involvement in Salicylic Acid Signaling

Galactinol synthase, a key enzyme in the biosynthesis of raffinose, has been found to induce salicylic acid (SA) signaling pathways.[14][15] This suggests a role for RFOs in plant defense against pathogens.

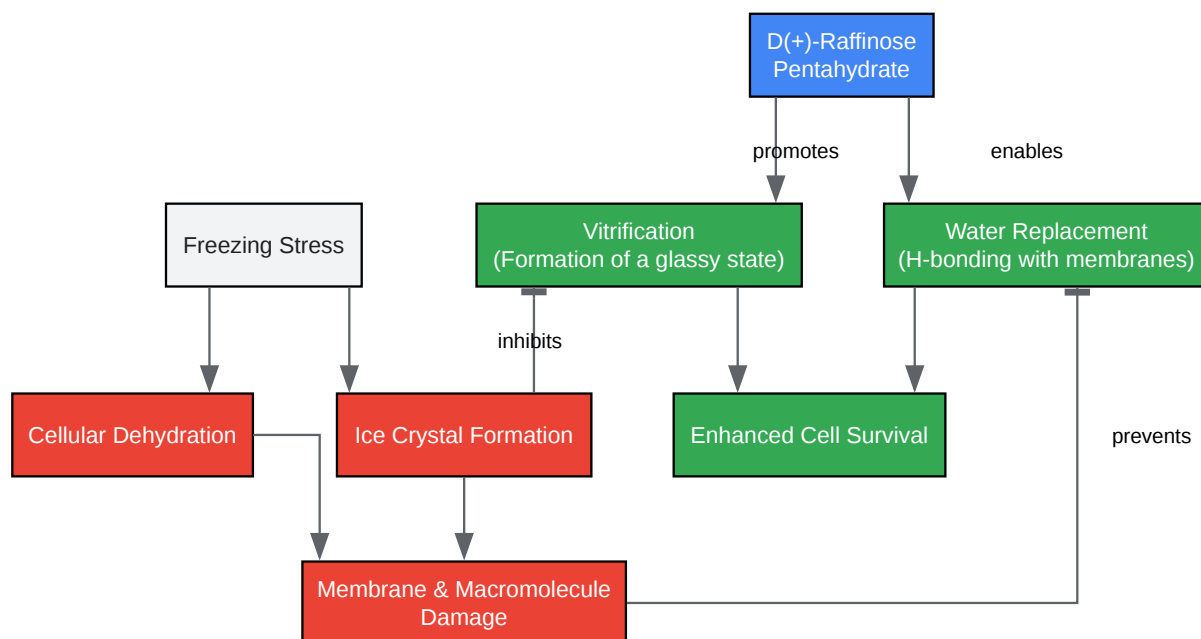


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Caption: Involvement of Raffinose biosynthesis in the salicylic acid signaling pathway.

Mechanism as a Cryoprotectant

Raffinose is widely used as a cryoprotectant in the preservation of cells and biological molecules.[15] Its mechanism of action involves several factors, including the "water replacement hypothesis" and "vitrification."



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Caption: Proposed mechanisms of D(+)-Raffinose as a cryoprotectant.

Applications in Drug Development

The unique properties of **D(+)-Raffinose pentahydrate** make it a valuable component in the development of pharmaceutical products.

- **Stabilizer for Biologics:** It is used to stabilize proteins, enzymes, and other biological macromolecules during freeze-drying (lyophilization) and storage.[2]
- **Excipient in Formulations:** Its non-reducing nature and stability make it a suitable excipient in various dosage forms.[1]
- **Cryopreservation:** It is a key component of cryoprotectant solutions for cells, tissues, and organs.[15]

Conclusion

D(+)-Raffinose pentahydrate is a versatile trisaccharide with well-characterized physicochemical properties and a range of applications in research and drug development. Its roles as a stabilizer, cryoprotectant, and its involvement in biological stress response pathways highlight its importance. The analytical methods outlined in this guide provide a foundation for its quality control and further investigation. As research continues, the full potential of **D(+)-Raffinose pentahydrate** in advanced therapeutic and biotechnological applications is yet to be fully realized.

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